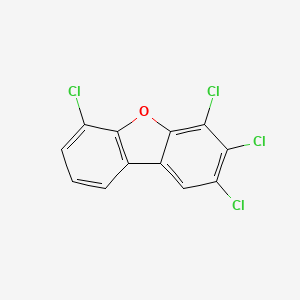
2,3,4,6-Tetrachlorodibenzofuran
描述
2,3,4,6-Tetrachlorodibenzofuran: is a polychlorinated dibenzofuran, a family of organic compounds characterized by the presence of chlorine atoms attached to the dibenzofuran structure. This compound is known for its environmental persistence and potential toxicological effects. It is not produced intentionally but is often found as a byproduct in various industrial processes involving chlorinated compounds .
作用机制
- Its role is to mediate biochemical and toxic effects induced by halogenated aromatic hydrocarbons, impacting cell-cycle regulation .
Target of Action
Mode of Action
Pharmacokinetics
准备方法
Synthetic Routes and Reaction Conditions: 2,3,4,6-Tetrachlorodibenzofuran is typically formed as an unintended byproduct during the synthesis of other chlorinated compounds. The formation can occur through the intermolecular condensation of ortho-chlorophenols or through intramolecular cyclization reactions of predibenzofurans . These reactions are often facilitated by conditions such as high temperatures (above 150°C), alkaline mediums, and exposure to UV light or radical-forming substances .
Industrial Production Methods: In industrial settings, this compound is produced inadvertently during processes such as waste incineration, combustion of organochlorine compounds, and the production of chlorinated pesticides . These processes often involve the pyrolysis or combustion of organic materials in the presence of chlorine donors .
化学反应分析
Types of Reactions: 2,3,4,6-Tetrachlorodibenzofuran undergoes various chemical reactions, including:
Reduction: Reduction reactions can occur, although they are less common compared to oxidation.
Substitution: Nucleophilic aromatic substitution reactions can take place, especially in the presence of nucleophiles like hydroxide ions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂), often in the presence of water molecules.
Nucleophiles: Hydroxide ions (OH⁻) and other nucleophiles can facilitate substitution reactions.
Major Products:
Hydroxylated Derivatives: Formed through oxidation reactions.
Substituted Derivatives: Resulting from nucleophilic aromatic substitution reactions.
科学研究应用
2,3,4,6-Tetrachlorodibenzofuran has been extensively studied for its environmental impact and toxicological properties. Its applications in scientific research include:
Environmental Analysis: Used as a marker for studying the environmental distribution and persistence of polychlorinated dibenzofurans.
Toxicology Studies: Investigated for its toxic effects on various organisms, including its potential carcinogenicity and immunotoxicity.
Analytical Chemistry: Employed in the development of analytical methods for detecting and quantifying polychlorinated dibenzofurans in environmental samples.
相似化合物的比较
2,3,7,8-Tetrachlorodibenzofuran: Another polychlorinated dibenzofuran with chlorine atoms at different positions, known for its higher toxicity.
Polychlorinated Dibenzodioxins: Compounds with similar structures and toxicological properties, often co-occurring with polychlorinated dibenzofurans.
Uniqueness: 2,3,4,6-Tetrachlorodibenzofuran is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and environmental behavior. Its formation as an unintended byproduct in various industrial processes also distinguishes it from other similar compounds .
属性
IUPAC Name |
2,3,4,6-tetrachlorodibenzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4O/c13-7-3-1-2-5-6-4-8(14)9(15)10(16)12(6)17-11(5)7/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVHSHPAAMRSKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)OC3=C(C(=C(C=C23)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30871467 | |
| Record name | 2,3,4,6-Tetrachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30871467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83704-30-7 | |
| Record name | 2,3,4,6-Tetrachlorodibenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083704307 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,4,6-Tetrachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30871467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,6-TETRACHLORODIBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42YYT843EO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


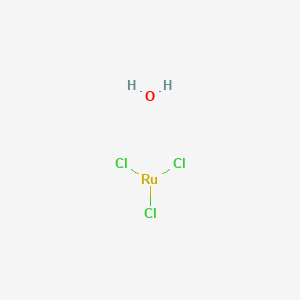

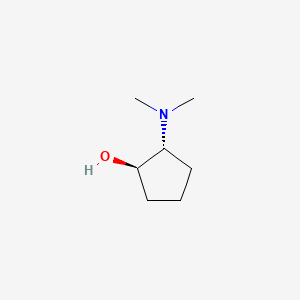

![(7R,8aS)-octahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B3024221.png)

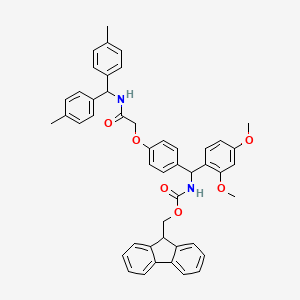
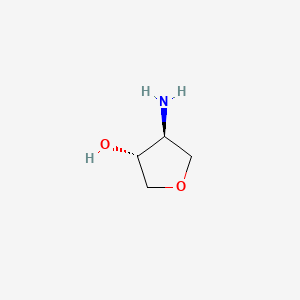
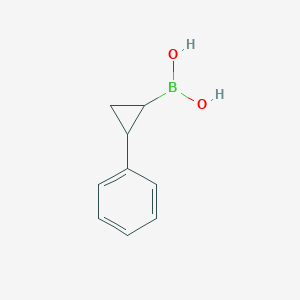
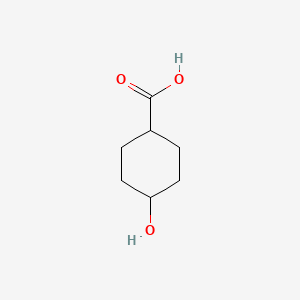
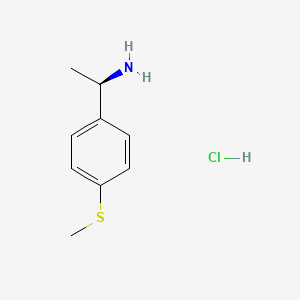
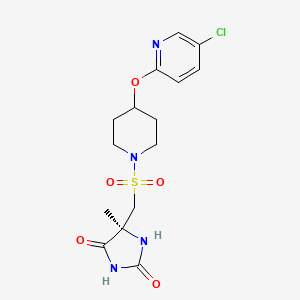
![(R)-3,3'-Bis(3,5-di-tert-butylphenyl)-[1,1'-binapthalene]-2,2'-diol](/img/structure/B3024236.png)
![(S)-3,3'-Bis[3,5-dimethylphenyl]-1,1'-binapthyl-2,2'-diyl hydrogenphosphate](/img/structure/B3024238.png)
